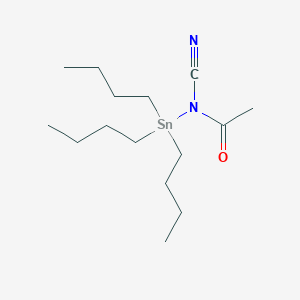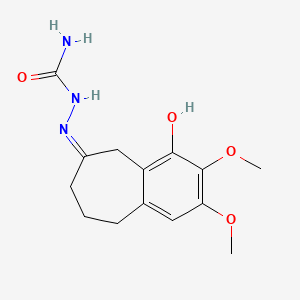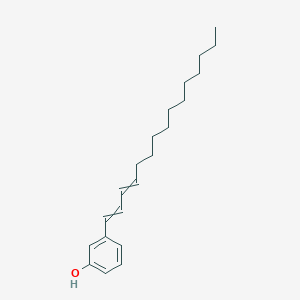
8-Nitrooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitrooctanoic acid is an organic compound that belongs to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to the eighth carbon of an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Nitrooctanoic acid can be synthesized through several methods. One common approach involves the nitration of octanoic acid. This process typically uses a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures to ensure the selective nitration at the eighth carbon position.
Another method involves the oxidation of 8-nitrooctanol. This process uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert the alcohol group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions
8-Nitrooctanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Nitro derivatives
Reduction: 8-Aminooctanoic acid
Substitution: Various substituted octanoic acids
Scientific Research Applications
8-Nitrooctanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitro compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 8-Nitrooctanoic acid involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
Comparison with Similar Compounds
8-Nitrooctanoic acid can be compared with other nitroalkanes and carboxylic acids:
Octanoic acid: Unlike this compound, octanoic acid lacks the nitro group and thus has different chemical and biological properties.
Nitroalkanes: Other nitroalkanes, such as nitromethane and nitroethane, have shorter carbon chains and different reactivity profiles.
8-Nitrodecanoic acid: This compound has a longer carbon chain and may exhibit different physical and chemical properties due to the increased chain length.
The uniqueness of this compound lies in its specific structure, which combines the properties of both nitroalkanes and carboxylic acids, making it a versatile compound for various applications.
Properties
CAS No. |
52035-22-0 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-nitrooctanoic acid |
InChI |
InChI=1S/C8H15NO4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11) |
InChI Key |
IUHRGCAGZOPYTE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



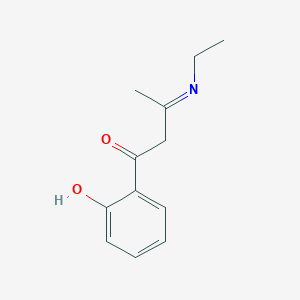
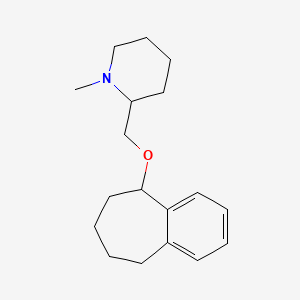
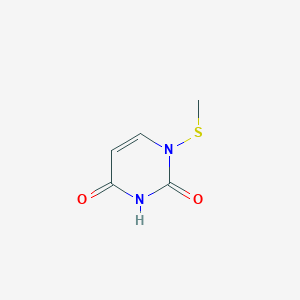
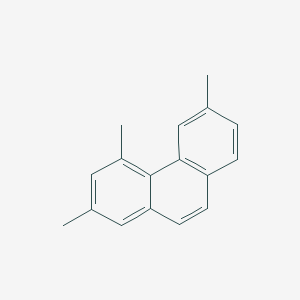
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
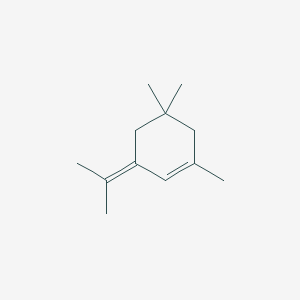
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
